molecular formula C12H11NO3S B2790737 [(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid CAS No. 885123-03-5

[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid

Cat. No.: B2790737
CAS No.: 885123-03-5
M. Wt: 249.28
InChI Key: ZBXCYUUJNVTEDW-UHFFFAOYSA-N
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Description

[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid is a high-purity synthetic indole derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound features a unique molecular architecture combining a formyl-indole core with a thioacetic acid side chain, making it a valuable intermediate for constructing novel bioactive molecules. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in many clinical and investigational compounds . Researchers can utilize this compound as a key building block in the synthesis of more complex structures, particularly through reactions at the formyl group, such as aldol condensations, which have been successfully employed to create indole-based derivatives with significant parasitological activity . Its potential applications span multiple therapeutic areas, including the development of anti-inflammatory agents and CRTH2 receptor antagonists for respiratory diseases, as evidenced by research on related indole-acetic acid derivatives . The reactive handles on this molecule also support its use in molecular hybridization strategies, a modern approach that combines distinct pharmacophores into a single entity to enhance efficacy and multi-target potential . This product is intended for laboratory research purposes to explore these and other mechanisms of action. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-formyl-1-methylindol-3-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-13-9-5-3-2-4-8(9)12(10(13)6-14)17-7-11(15)16/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXCYUUJNVTEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C=O)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-formyl-1-methyl-1H-indole.

    Thioacetic Acid Addition: The formyl group of the indole is then reacted with thioacetic acid under specific conditions to yield the final product.

The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may employ optimized reaction conditions and purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a unique structure that includes an indole moiety and a thioacetic acid group. This combination contributes to its distinct chemical properties, allowing it to participate in various chemical reactions such as:

  • Oxidation : The formyl group can be oxidized to a carboxylic acid.
  • Reduction : The formyl group can be reduced to an alcohol.
  • Substitution : The thioacetic acid group can undergo nucleophilic substitution reactions.

These reactions facilitate the synthesis of more complex molecules, making the compound a valuable building block in organic synthesis.

Antimicrobial Properties

Research indicates that [(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15–27
Escherichia coli16–31
Bacillus subtilis20–25

These results suggest potential for developing new antimicrobial agents based on this compound .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Adenocarcinoma)<10
HCT-15 (Colon Carcinoma)<15

The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Antimicrobial Efficacy : A study reported that derivatives exhibited growth inhibition zones ranging from 0 to 31 mm against various bacterial strains, indicating promising antibacterial activity compared to standard antibiotics like ciprofloxacin .
  • Anticancer Potential : Another investigation highlighted the compound's ability to induce apoptosis in A549 cells, suggesting a potential therapeutic role in lung cancer treatment .
  • Mechanistic Insights : Research has elucidated the interaction of the compound with specific molecular targets, providing insights into its mechanism of action at the cellular level .

Mechanism of Action

The mechanism of action of [(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, influencing biological pathways. The thioacetic acid group may also play a role in modulating the compound’s activity by interacting with different biomolecules .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Comparison

Table 1: Key Structural Features of [(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic Acid and Analogs
Compound Name Core Structure Substituents Key Functional Groups Molecular Formula Molecular Weight
This compound Indole 1-methyl, 2-formyl, 3-(thioacetic acid) Formyl, thioether, carboxylic acid C₁₃H₁₂NO₃S 277.3
[(1-Methyl-1H-indol-3-yl)thio]acetic acid Indole 1-methyl, 3-(thioacetic acid) Thioether, carboxylic acid C₁₁H₁₁NO₂S 221.3
2-((5-Methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide Triazinoindole 5-methyl, 3-(thioacetamide) Thioether, amide C₁₃H₁₂N₄OS 288.3
2-((4-([1,1′-Biphenyl]-4-ylsulfonamido)-1-hydroxynaphthalen-2-yl)thio)acetic acid Naphthalene 4-biphenylsulfonamido, 1-hydroxy, 2-(thioacetic acid) Sulfonamide, hydroxyl, carboxylic acid C₂₄H₂₀N₂O₅S₂ 504.6
[1-(2-Chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thioacetic acid Pyrazole 1-(2-chlorobenzyl), 4-formyl, 3-methyl, 5-(thioacetic acid) Formyl, thioether, chlorobenzyl C₁₄H₁₃ClN₂O₃S 324.8

Key Observations :

  • Core Heterocycle: The indole core in the target compound contrasts with triazinoindole (), naphthalene (), and pyrazole () systems. Indole derivatives are known for π-π stacking and hydrogen-bonding capabilities, which may enhance binding to biological targets compared to bulkier or less aromatic cores .
  • This could enhance reactivity in synthetic modifications or drug-target interactions .
  • Thioether Linkage: The thioacetic acid moiety is shared with compounds in and .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
This compound 1.8 ~0.5 Not reported
[(1-Methyl-1H-indol-3-yl)thio]acetic acid 1.2 ~1.2 >200
2-((5-Methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide 2.3 ~0.3 180–185
[1-(2-Chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thioacetic acid 2.5 ~0.2 Not reported

Key Findings :

  • The formyl group in the target compound increases LogP compared to its non-formylated analog (), reducing water solubility.
  • Triazinoindole and pyrazole derivatives () exhibit higher lipophilicity, aligning with their larger aromatic systems and halogen substituents.

Biological Activity

[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid is an indole derivative that has garnered attention for its potential therapeutic applications. Indole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

The compound’s structure includes an indole moiety linked to a thioacetic acid group, which is significant for its biological activity. The molecular formula is C11H11NO2SC_{11}H_{11}NO_2S, with the following key features:

PropertyValue
Molecular Weight225.27 g/mol
IUPAC NameThis compound
CAS Number885123-03-5

Target Interactions

Indole derivatives typically interact with various biological targets, including enzymes and receptors. This compound specifically shows affinity for:

  • DNA Gyrase : Inhibitory activity with an IC50 value indicating potential as an antibacterial agent.
  • Dihydrofolate Reductase (DHFR) : Another target implicated in its anticancer properties.

These interactions suggest that the compound may disrupt essential biochemical pathways in pathogens and cancer cells.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through in vitro assays:

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51
Candida albicans0.751.5

The compound exhibited significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The following results were observed:

Concentration (μM)Apoptosis Induction (%)Caspase Activation Ratio
1301.33
10501.57

This data indicates that the compound can effectively trigger programmed cell death in cancer cells, highlighting its potential as an anticancer therapeutic.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various indole derivatives, including this compound. The results indicated superior activity compared to standard antibiotics, suggesting its potential role in treating resistant bacterial infections .

Case Study 2: Anticancer Potential
In another study focusing on breast cancer cell lines, researchers found that treatment with this compound resulted in significant tumor growth inhibition and enhanced apoptosis markers . This reinforces the compound's promise as a novel anticancer agent.

Q & A

Q. What are the standard synthetic routes for [(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including nucleophilic substitution at the indole C3 position followed by formylation. Key steps include:

  • Thioether formation : Reacting 1-methylindole-3-thiol with bromoacetic acid derivatives under basic conditions (e.g., NaH in DMF) .
  • Formylation : Introducing the aldehyde group via Vilsmeier-Haack reaction (POCl₃/DMF) at the indole C2 position . Optimization requires pH control (~7–8), inert atmospheres (N₂/Ar), and polar aprotic solvents (e.g., DMSO, acetonitrile) to minimize side reactions like oxidation or dimerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm; thioacetic methylene at δ 3.5–4.0 ppm) .
  • IR : Stretching bands for C=O (1680–1720 cm⁻¹) and S–C (650–750 cm⁻¹) confirm functional groups .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ≈ 263.06 g/mol) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity or biological activity of this compound?

  • Density Functional Theory (DFT) : Models electron distribution, highlighting nucleophilic (formyl) and electrophilic (thioacetic) sites for reaction planning .
  • Molecular docking : Predicts binding affinity to targets (e.g., enzymes with indole-binding pockets) by simulating interactions with the formyl and thioacetic groups .
  • Toxicity prediction : Tools like ProTox-II assess acute toxicity risks based on structural analogs .

Q. What strategies mitigate side reactions during synthesis, such as undesired oxidation or polymerization?

  • Temperature control : Maintain reactions below 50°C to prevent formyl group degradation .
  • Radical scavengers : Additives like BHT (butylated hydroxytoluene) suppress oxidation of the thioether moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from dimers/by-products .

Q. How does the compound’s reactivity vary under different pH conditions?

  • Acidic conditions : Protonation of the indole nitrogen enhances electrophilic substitution at C5/C6 positions .
  • Basic conditions : Deprotonation of the thioacetic acid group (pKa ~3.5) facilitates nucleophilic reactions (e.g., alkylation) . Kinetic studies (UV-Vis monitoring) reveal pH-dependent rate constants for hydrolysis or condensation .

Application-Oriented Questions

Q. What biological targets are plausible for this compound, given its structural features?

  • Enzyme inhibition : The formyl group may interact with serine proteases (e.g., trypsin-like enzymes) via Schiff base formation .
  • Antimicrobial activity : Thioether-linked indoles disrupt bacterial membranes, as seen in analogs like 2-(1,2,4-triazolylthio)acetic acids .
  • Anticancer potential : Indole derivatives often intercalate DNA or inhibit topoisomerases; preliminary assays (MTT) on cell lines are recommended .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific applications?

  • Modify substituents : Replace the formyl group with acetyl (electron-withdrawing) or methyl (electron-donating) to alter reactivity .
  • Vary the thioacetic chain : Lengthening the chain (e.g., propionic instead of acetic) improves lipophilicity for membrane penetration .
  • Bioisosteric replacement : Substitute sulfur with selenium to enhance redox activity .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported biological activity data for similar indole-thioacetic acid derivatives?

  • Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize variability .
  • Cross-validate methods : Compare HPLC purity (>95%) with bioassay results to rule out impurity-driven effects .
  • Meta-analysis : Review structure-activity databases (e.g., ChEMBL) to identify trends in substituent effects .

Q. What crystallographic techniques resolve ambiguities in the compound’s 3D structure?

  • Single-crystal X-ray diffraction : SHELX software refines bond lengths/angles, confirming the thioacetic group’s conformation .
  • Powder XRD : Detects polymorphs, which may explain solubility variations in pharmacological studies .

Q. Methodological Recommendations

  • Synthetic reproducibility : Document solvent purity (HPLC-grade), reaction times, and quenching methods .
  • Data validation : Use triplicate measurements for biological assays and report standard deviations .

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